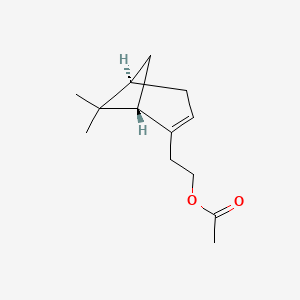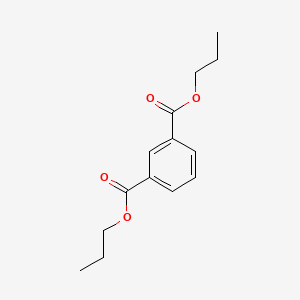
ARSINE, (p-CHLOROPHENYL)OXO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Chlorophenyl)oxoarsine is an organoarsenic compound characterized by the presence of a chlorophenyl group attached to an oxoarsine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (p-Chlorophenyl)oxoarsine typically involves the reaction of p-chlorophenyl derivatives with arsenic trioxide under controlled conditions. One common method includes the use of p-chlorophenyl isothiocyanate, which can be prepared by treating an alcoholic solution of sym-di-p-chlorophenyl thiourea with iodine . Another method involves the reaction of p-chloroaniline with thiophosgene .
Industrial Production Methods: Industrial production of (p-Chlorophenyl)oxoarsine often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the careful handling of reagents and strict adherence to safety protocols due to the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions: (p-Chlorophenyl)oxoarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert (p-Chlorophenyl)oxoarsine to its lower oxidation state forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and other strong bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce arsenic trihydride compounds.
Applications De Recherche Scientifique
Chemistry: (p-Chlorophenyl)oxoarsine is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: In biological research, (p-Chlorophenyl)oxoarsine is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of arsenic-based drugs for treating certain types of cancer.
Industry: In industrial applications, (p-Chlorophenyl)oxoarsine is used in the production of specialized chemicals and materials, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of (p-Chlorophenyl)oxoarsine involves its interaction with cellular components, leading to the disruption of metabolic pathways. The compound targets specific enzymes and proteins, inhibiting their function and leading to cellular toxicity. This mechanism is particularly relevant in its potential use as a chemotherapeutic agent, where it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Uniqueness: (p-Chlorophenyl)oxoarsine stands out due to its unique combination of a chlorophenyl group and an oxoarsine moiety, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
3134-98-3 |
|---|---|
Formule moléculaire |
C6H4AsClO |
Poids moléculaire |
202.47 g/mol |
Nom IUPAC |
1-arsoroso-4-chlorobenzene |
InChI |
InChI=1S/C6H4AsClO/c8-6-3-1-5(7-9)2-4-6/h1-4H |
Clé InChI |
JTEYEHMQBORHHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1Cl)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)

![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)




![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)

![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)
